molecular formula C14H8BrNO2 B5544521 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one CAS No. 18595-86-3

2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B5544521
CAS RN: 18595-86-3
M. Wt: 302.12 g/mol
InChI Key: RYRROGBSEYPKTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one and related compounds often involves cascade reactions or coupling reactions. An efficient one-pot cascade synthesis has been developed through copper-catalyzed coupling of o-halophenols and 2-halo-amides, leading to diverse 2H-1,4-benzoxazin-3-(4H)-ones with good to excellent yields (Chen, Shen, & Bao, 2009).

Molecular Structure Analysis

The molecular and crystal structure of related benzoxazin-4-one derivatives, such as 2-(2-tosylaminophenyl)-6-bromo-4H-3,1-benzoxazin-4-one, reveals important intramolecular hydrogen bonding and conjugated systems favorable for intramolecular charge transfer. Steric hindrances and the arrangement of substituent groups significantly impact the molecular configuration (Filipenko, Atovmyan, Ponomarev, & Bolotin, 1981).

Scientific Research Applications

Synthesis and Chemical Properties

One-Pot Synthesis Methods
A one-pot synthesis method for 1,4-dihydro-3,1-benzoxazine-2-thiones, using 2-bromophenyl isothiocyanates, has been developed, leading to the formation of 4-monosubstituted and 4,4-disubstituted derivatives (Kobayashi et al., 2010). Additionally, a novel one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions has been described, offering an efficient method for obtaining these compounds in high yield (Shariat et al., 2013).

Chemical Structure and Luminescence
Studies on the molecular and crystal structure of organic luminophors like 2-(2-tosylaminophenyl)-6-bromo-4H-3,1-benzoxazin-4-one have highlighted the role of intramolecular H bonds in forming a single conjugated system, which is favorable for intramolecular charge transfer, impacting luminescence properties (Filipenko et al., 1981). The luminescence characteristics of methoxy-substituted 2-(2-tosylaminophenyl)-4H-3,1-benzoxazin-4-ones, associated with the strength of the intramolecular hydrogen bond (IHB), have been studied, revealing shifts in the luminescence maximum and intensity with the strengthening of the IHB (Loseva et al., 1971).

Degradation and Ring Opening Mechanisms
The ring opening of 2-(benzylamino)-2H-1,4-benzoxazin-3(4H)-ones under various conditions has been studied, providing insights into the degradation mechanisms and potential pathways to obtain 2-aminophenol derivatives (Ilaš & Kikelj, 2008).

Biological and Pharmacological Research

Potential Agronomic Utility
Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, isolated from the Poaceae family, exhibit various biological properties such as phytotoxic, antimicrobial, and insecticidal, prompting research into their agronomic utility. This has led to the development of methodologies for synthetic obtention and study of their degradation, phytotoxicity, and other relevant properties (Macias et al., 2006).

Inhibition of Serine Protease C1r
A series of 2-amino-4H-3,1-benzoxazin-4-ones have been synthesized and evaluated as inhibitors of C1r, a serine protease in the complement cascade. This research is particularly relevant to conditions like Alzheimer's disease, where complement activation by beta-amyloid is a contributing pathway to neuropathology (Hays et al., 1998).

properties

IUPAC Name

2-(2-bromophenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(17)18-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRROGBSEYPKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273108
Record name 2-(2-Bromophenyl)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203665
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one

CAS RN

18595-86-3
Record name 2-(2-Bromophenyl)-4H-3,1-benzoxazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18595-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromophenyl)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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